molecular formula C19H18N4OS B3109368 2-[[(4-甲氧基-3-甲基-2-吡啶基)甲基]硫]-6-(1H-吡咯-1-基)-1H-苯并咪唑 CAS No. 172152-35-1

2-[[(4-甲氧基-3-甲基-2-吡啶基)甲基]硫]-6-(1H-吡咯-1-基)-1H-苯并咪唑

货号: B3109368
CAS 编号: 172152-35-1
分子量: 350.4 g/mol
InChI 键: TZNQIYXOVOTIKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, also known as Desoxy Ilaprazole, is an intermediate in the synthesis of Ilaprazole . Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of dyspepsia, peptic ulcer disease (PUD), gastroesophageal reflux disease (GORD/GERD), and duodenal ulcer .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-(1H-Pyrrol-1-yl)-2-mercaptobenzimidazole and 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C19H18N4OS . The InChI string is InChI=1S/C19H18N4OS/c1-13-17 (20-8-7-18 (13)24-2)12-25-19-21-15-6-5-14 (11-16 (15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3, (H,21,22) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 350.44 . It has a predicted boiling point of 590.4±60.0 °C and a predicted density of 1.30±0.1 g/cm3 . The predicted pKa value is 9.26±0.10 .

科学研究应用

抗菌特性

  • 与您的化合物密切相关的 2-[[(2-吡啶基)甲基]硫]-1H-苯并咪唑对幽门螺杆菌属表现出选择性抗菌特性。对这类化合物的修饰可以保留抗菌效力,同时去除质子泵抑制剂 (PPI) 活性。这些化合物的最小杀菌浓度与临床上使用的抗菌剂相当,表明其在物种特异性抗菌应用中的潜力 (Kühler 等人,2002)

抗溃疡活性

  • 已对苯并咪唑衍生物(包括您化合物的变体)进行抗溃疡活性评估。使用特定方法合成和测试这些化合物以评估其在溃疡治疗中的潜力 (Sandhya Rani Madala,2017)

与幽门螺杆菌活性的关系

  • 对 2-[[(2-吡啶基)甲基]硫]-1H-苯并咪唑的研究揭示了与抗幽门螺杆菌活性相关的构效关系。研究结果表明,具有某些取代基的较大、更亲脂的化合物显示出较低的最小杀菌浓度 (MBC) 值,表明它们在靶向幽门螺杆菌方面的潜力 (Kühler 等人,1998)

质子泵抑制和互变异构

  • 对奥美拉唑(一种与您感兴趣的化合物在结构上相似的化合物)的研究重点是其在溶液中的互变异构。了解互变异构对于理解其作为质子泵抑制剂的功能至关重要,而这一特性也与您的化合物相关 (Claramunt 等人,2004)

抗癌活性

  • 苯并咪唑类化合物显示出潜在的抗癌活性。例如,与苯并咪唑衍生物形成的 Zn(II) 络合物对各种人癌细胞表现出细胞毒性。这些发现突出了此类化合物在癌症研究和治疗中的潜在用途 (Zhao 等人,2015)

作用机制

Target of Action

The primary target of Desoxyilaprazole is the proton pump , a type of enzyme found in the stomach lining . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, Desoxyilaprazole effectively reduces the production of stomach acid .

Mode of Action

Desoxyilaprazole acts by suppressing gastric acid secretion . It achieves this by blocking the (H+, K+)-ATPase enzyme system (the proton pump) located on the secretory surface of gastric parietal cells . This inhibition prevents the final step in gastric acid production, thereby reducing the overall acidity within the stomach .

Biochemical Pathways

It is known that the compound’s action on the proton pump disrupts the normal process of gastric acid production . This disruption can have downstream effects on other biochemical processes within the body, particularly those related to digestion and the absorption of nutrients.

Pharmacokinetics

Desoxyilaprazole exhibits stable pharmacokinetics when administered intravenously at a dose of 10 mg once daily for 5 days . It provides effective and long-lasting inhibition of intragastric acid secretion . There is no accumulation after multiple administrations, and the mean steady-state half-life and clearance are comparable to those following single administration .

Result of Action

The primary result of Desoxyilaprazole’s action is a significant reduction in gastric acid production. This leads to an increase in gastric pH, which can provide relief from conditions such as gastroesophageal reflux disease (GERD) and erosive esophagitis .

生化分析

Biochemical Properties

Desoxyilaprazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Desoxyilaprazole binds to the proton pump enzyme H+/K+ ATPase, inhibiting its activity. This interaction is essential for its function as a proton pump inhibitor, reducing gastric acid secretion. Additionally, Desoxyilaprazole may interact with cytochrome P450 enzymes, influencing its metabolism and clearance from the body .

Cellular Effects

Desoxyilaprazole affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Desoxyilaprazole inhibits the secretion of gastric acid in parietal cells by blocking the H+/K+ ATPase enzyme. This inhibition leads to altered gene expression related to acid production and cellular metabolism, ultimately reducing acid secretion .

Molecular Mechanism

The molecular mechanism of Desoxyilaprazole involves its binding to the H+/K+ ATPase enzyme in the stomach lining. By inhibiting this enzyme, Desoxyilaprazole prevents the final step of acid production, leading to decreased gastric acid secretion. This inhibition is achieved through the formation of a covalent bond with the enzyme, rendering it inactive. Additionally, Desoxyilaprazole may influence other molecular pathways, such as those involving cytochrome P450 enzymes, affecting its metabolism and pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desoxyilaprazole can change over time. Studies have shown that Desoxyilaprazole is stable under various conditions, but its activity may decrease over prolonged periods due to degradation. Long-term exposure to Desoxyilaprazole in vitro and in vivo studies has demonstrated sustained inhibition of gastric acid secretion, with minimal degradation observed over time .

Dosage Effects in Animal Models

The effects of Desoxyilaprazole vary with different dosages in animal models. At lower doses, Desoxyilaprazole effectively inhibits gastric acid secretion without significant adverse effects. At higher doses, toxic effects such as liver enzyme elevation and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization to balance efficacy and safety .

Metabolic Pathways

Desoxyilaprazole is metabolized primarily in the liver through the cytochrome P450 enzyme system. It undergoes oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the clearance of Desoxyilaprazole from the body and can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, Desoxyilaprazole is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also be actively transported by specific transporters. Once inside the cells, Desoxyilaprazole accumulates in the acidic compartments, such as lysosomes, where it exerts its inhibitory effects on the H+/K+ ATPase enzyme .

Subcellular Localization

Desoxyilaprazole localizes primarily in the parietal cells of the stomach, where it targets the H+/K+ ATPase enzyme. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct Desoxyilaprazole to the appropriate cellular compartments. The accumulation of Desoxyilaprazole in these compartments is essential for its function as a proton pump inhibitor .

属性

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-6-pyrrol-1-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-13-17(20-8-7-18(13)24-2)12-25-19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNQIYXOVOTIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172152-35-1
Record name Desoxy ilaprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESOXY ILAPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352TU5SA7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。